1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

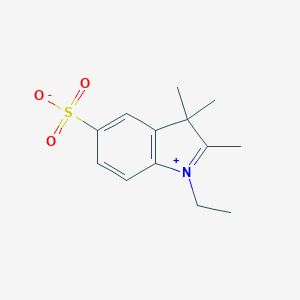

1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3S/c1-5-14-9(2)13(3,4)11-8-10(18(15,16)17)6-7-12(11)14/h6-8H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQVWIROBIAWZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=C(C(C2=C1C=CC(=C2)S(=O)(=O)[O-])(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432627 |

Source

|

| Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146368-07-2 |

Source

|

| Record name | 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

CAS Number: 146368-07-2

Abstract: This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its chemical and physical properties, outlines a logical synthetic pathway based on established chemical principles, discusses its potential applications, particularly as a precursor in the synthesis of cyanine dyes, and provides essential safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this molecule and its derivatives.

Introduction and Significance

This compound is a quaternary ammonium compound featuring a sulfonated indolium core. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the foundation of numerous natural products and pharmaceutical agents.[1][2] The incorporation of a sulfonate group (-SO₃⁻) significantly enhances the aqueous solubility of the molecule, a critical attribute for its utility in biological systems and for the development of water-soluble dyes and probes.[3]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of more complex molecules, most notably cyanine dyes.[3] These dyes are characterized by their strong absorption and fluorescence properties and are widely used as fluorescent labels for biomolecules in various diagnostic and imaging applications.[4] The specific structure of this compound, with its reactive C-2 methyl group and ethylated nitrogen, makes it a versatile building block for the construction of diverse molecular architectures.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are essential for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 146368-07-2 | [5][6] |

| Molecular Formula | C₁₃H₁₇NO₃S | [5][6] |

| Molecular Weight | 267.35 g/mol | [5] |

| Physical Form | Solid | [6] |

| IUPAC Name | 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate | [5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [7] |

Synthesis and Mechanistic Insights

Step 1: Synthesis of the Precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid

The initial step involves a Fischer indole synthesis, a classic and robust method for creating the indole ring system.

Reaction: 4-Hydrazinobenzenesulfonic acid is condensed with 3-methyl-2-butanone in the presence of an acid catalyst, typically acetic acid.[9]

Causality: The choice of 3-methyl-2-butanone is critical as it provides the necessary carbon backbone to form the 2,3,3-trimethyl-substituted indolenine ring. Acetic acid serves as the acidic medium required to catalyze the key steps of the Fischer indole synthesis, namely the formation of the phenylhydrazone intermediate and its subsequent acid-catalyzed rearrangement (a[6][6]-sigmatropic shift) to form the indole nucleus. The sulfonate group on the phenylhydrazine starting material is retained on the benzene ring portion of the resulting indole.

Experimental Protocol (Exemplary):

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydrazinobenzenesulfonic acid (1 equivalent) and 3-methyl-2-butanone (1.5 equivalents).[9]

-

Add glacial acetic acid as the solvent.[9]

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Upon completion, cool the reaction mixture to allow the product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, to precipitate.[9]

-

Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove unreacted ketone, and dry under vacuum.[9]

Step 2: N-Alkylation to Yield this compound

The second step is the quaternization of the indole nitrogen to form the final indolium salt.

Reaction: The precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, is reacted with an ethylating agent, such as ethyl iodide or diethyl sulfate.[3][8]

Causality: The nitrogen atom of the indolenine precursor is nucleophilic and will attack the electrophilic ethyl group of the alkylating agent in an Sₙ2 reaction.[3] This results in the formation of a new carbon-nitrogen bond and a positive charge on the nitrogen, creating the quaternary indolium salt. The choice of ethylating agent is based on its reactivity and commercial availability. The reaction is typically performed in a polar aprotic solvent to facilitate the Sₙ2 mechanism.

Experimental Protocol (Proposed):

-

Suspend 2,3,3-trimethyl-3H-indole-5-sulfonic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add the ethylating agent (e.g., ethyl iodide, 1.1-1.5 equivalents).

-

Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature. The product, being a salt, is likely to precipitate from the reaction mixture.

-

Collect the solid product by filtration, wash with a non-polar solvent to remove any excess ethylating agent, and dry under vacuum.

Caption: Proposed two-step synthesis of the target compound.

Applications in Research and Development

The primary application of this compound is as a precursor for the synthesis of cyanine dyes. The indolium ring system is a common heterocyclic base in these dyes. The C-2 methyl group is activated by the adjacent positively charged nitrogen atom, making it susceptible to condensation with various electrophiles, which is a key step in forming the polymethine chain that characterizes cyanine dyes.

The presence of the sulfonate group imparts water solubility to the resulting dyes, which is highly advantageous for their use as fluorescent labels in biological assays, including:

-

Fluorescent labeling of proteins and nucleic acids: The dye can be functionalized with a reactive group to allow for covalent attachment to biomolecules.[4]

-

Flow cytometry and fluorescence microscopy: Water-soluble dyes are essential for staining cells and tissues in aqueous buffers.

-

Photodynamic Therapy (PDT): Indole-containing photosensitizers are being investigated for their ability to generate reactive oxygen species upon light activation, leading to targeted cell death in cancer therapy.[10] While not a direct application of the title compound, it serves as a foundational structure for more complex photosensitizers.

Caption: Application pathway from the core compound to its uses.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would be used to confirm the presence of the ethyl group (a characteristic triplet and quartet), the three methyl groups (singlets), and the aromatic protons on the indole ring.

-

¹³C NMR: Would provide the carbon skeleton of the molecule, confirming the number and types of carbon atoms.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecule, which can confirm its elemental composition.[3] Electrospray ionization (ESI) is a suitable technique for this ionic compound.

-

-

Infrared (IR) Spectroscopy: Would show characteristic peaks for the sulfonate group (S=O stretches) and the aromatic C-H and C=C bonds.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices. Based on the known hazards of related compounds and sulfonic acids, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[7]

The hazard statements for a closely related compound (1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide) are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with a "Warning" signal word.[11] It is prudent to handle this compound with the same level of caution.

References

- 2,3,3-trimethyl-3H-indole-5-sulfonic acid | 132557-73-4. Benchchem. URL: https://www.benchchem.com/product/b1671887

- This compound. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/9903465

- 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt. CymitQuimica. URL: https://www.cymitquimica.com/in-da001dy6

- Fluorescent cyanine dye. Google Patents. URL: https://patents.google.

- Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7053303/

- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis. ChemicalBook. URL: https://www.chemicalbook.com/synthesis/132557-72-3.htm

- 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambx9614f1ef

- The effects of photodynamic therapy using differently substituted zinc phthalocyanines on vessel constriction, vessel leakage and tumor response. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/8330768/

- 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0769396.htm

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11477627/

- 2,3,3-trimethyl-3H-indole-5-sulfonic Acid. Vector Labs. URL: https://vectorlabs.com/products/dyes-labeling-reagents-and-kits/dye-intermediates/2-3-3-trimethyl-3h-indole-5-sulfonic-acid

- 2,3,3-trimethyl-3H-indole-5-sulfonic acid. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/acb/advh303c33ce

- SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. URL: https://www.

- 2,3,3-trimethyl-3H-indole-5-sulfonic acid. AxisPharm. URL: https://axispharm.com/product/233-trimethyl-3h-indole-5-sulfonic-acid-cas-132557-72-3/

- Synthesis of 2,3,3-trimethyl-indolenine. PrepChem.com. URL: https://prepchem.com/synthesis-of-2-3-3-trimethyl-indolenine/

- 2,3,3-Trimethyl-3H-indole-5-sulfonic acid | 132557-72-3. ChemicalBook. URL: https://www.chemicalbook.com/ProductList_US_CB8235081_N.htm

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5- monosubstitued 1H-indole Derivatives as Potential GSK-3β Inhibitors. ResearchGate. URL: https://www.researchgate.

- Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Asian Journal of Organic & Medicinal Chemistry. URL: https://ajomc.asianpubs.org/abstract/synthesis-characterization-and-in-vitro-studies-of-some-ethyl-2-carboxylate-5-monosubstitued-1h-indole-derivatives-as-potential-gsk-3b-inhibitors-74955

Sources

- 1. US20030207305A1 - Nitro-substituted non-fluorescent asymmetric cyanine dye compounds - Google Patents [patents.google.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. benchchem.com [benchchem.com]

- 4. EP1810998A2 - Fluorescent cyanine dye - Google Patents [patents.google.com]

- 5. This compound | C13H17NO3S | CID 9903465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt [cymitquimica.com]

- 7. 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2 [chemicalbook.com]

- 8. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 10. 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide | C13H18IN | CID 9995814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide | 14134-81-7 [sigmaaldrich.com]

An In-depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key intermediate in the field of organic synthesis, particularly for the preparation of cyanine dyes. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile compound.

Introduction and Significance

This compound, a quaternary ammonium salt of a sulfonated indolenine, is a crucial building block in the synthesis of various functional dyes.[1][2] Its structure, featuring a permanently charged indolium core and a sulfonate group, imparts unique physicochemical properties, most notably enhanced water solubility, which is a critical attribute for applications in biological systems.[1] The indolium moiety is a fundamental component of the chromophore system in many cyanine dyes, which are renowned for their strong absorption and fluorescence properties.[3] This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective utilization in research and development.

Physicochemical Properties

The inherent properties of this compound dictate its handling, reactivity, and application scope. A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 146368-07-2 | [4][5] |

| Molecular Formula | C₁₃H₁₇NO₃S | [4][5] |

| Molecular Weight | 267.35 g/mol | [4] |

| IUPAC Name | 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate | [4] |

| Physical Form | Solid | [5] |

| Melting Point | >232°C (with decomposition) | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Note: Some data is based on supplier information for commercially available products.

The zwitterionic nature of the molecule, with a positive charge on the indolium nitrogen and a negative charge on the sulfonate group, contributes to its high melting point and solubility in polar solvents. The sulfonate group significantly enhances its water solubility compared to its non-sulfonated counterparts.

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the formation of a sulfonated indole precursor, followed by N-alkylation (quaternization). This approach ensures the regioselective introduction of the sulfonate and ethyl groups.

Synthesis of the Precursor: Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate

The foundational step is the Fischer indole synthesis, a classic and reliable method for creating the indole core.

Experimental Protocol: Fischer Indole Synthesis of Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate [3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydrazinobenzenesulfonic acid hemihydrate (25 g, 127 mmol) and 3-methyl-2-butanone (40 mL, 371 mmol) in glacial acetic acid (75 mL).

-

Reaction Execution: Heat the mixture to reflux and maintain this temperature for 3 hours. The reaction involves the acid-catalyzed condensation of the hydrazine with the ketone to form a hydrazone, which then undergoes a[1][1]-sigmatropic rearrangement (the Fischer indole synthesis) to form the indole ring.

-

Isolation of the Sulfonic Acid: Cool the reaction mixture to 4°C. The product, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, will precipitate out of the solution. Collect the solid by filtration.

-

Salt Formation: Dissolve the crude product in methanol. To this solution, add a saturated solution of potassium hydroxide in 2-propanol. This will precipitate the potassium salt of the sulfonic acid.

-

Purification: Collect the potassium salt by filtration, wash sequentially with 2-propanol and diethyl ether, and then dry under vacuum. This yields Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate as a purple solid.

Final Step: N-Alkylation (Quaternization)

The final step to obtain the target compound is the quaternization of the nitrogen atom of the indole precursor with an ethylating agent. This is a standard Sₙ2 reaction where the nucleophilic indole nitrogen attacks the electrophilic ethyl group.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the N-alkylation of similar sulfonated indoles.[3] Optimization of reaction time and temperature may be necessary.

-

Reaction Setup: In a round-bottom flask, suspend Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate in a suitable solvent such as acetonitrile or a higher boiling point solvent like chlorobenzene.

-

Addition of Ethylating Agent: Add an excess of an ethylating agent, such as ethyl iodide or diethyl sulfate.

-

Reaction Conditions: Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield this compound.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized compound. While specific experimental data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the gem-dimethyl groups at the 3-position (a singlet), the methyl group at the 2-position (a singlet), and the aromatic protons on the indole ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for all 13 carbon atoms in the molecule, including the quaternary carbons of the indole ring and the gem-dimethyl groups.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) is ideal for this zwitterionic compound. The expected exact mass for the molecular ion [M] is 267.0929 g/mol .[4]

Reactivity and Chemical Behavior

The reactivity of this compound is governed by the two main functional groups: the indolium ring and the sulfonate group.

-

Indolium Ring: The C2-methyl group of the indolium ring is activated by the positive charge on the adjacent nitrogen atom, making it susceptible to condensation reactions with electrophiles. This reactivity is the cornerstone of its use in cyanine dye synthesis, where it reacts with various methine sources.

-

Sulfonate Group: The sulfonate group is relatively stable but can be used as a handle for further chemical modifications if required. Its primary role is to confer water solubility.

Applications in Research and Development

The principal application of this compound is as a key intermediate in the synthesis of water-soluble cyanine dyes. These dyes, such as Cy3 and Cy5 analogues, are extensively used as fluorescent labels for biomolecules in a wide range of life science research applications, including:

-

Fluorescence microscopy

-

Flow cytometry

-

DNA sequencing

-

Immunoassays

The presence of the sulfonate group allows for the resulting dyes to be used in aqueous biological buffers without precipitation.

Caption: Application workflow of the title compound in life sciences.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. The unique combination of a reactive indolium core and a solubilizing sulfonate group makes it an indispensable building block for the creation of advanced fluorescent probes for biological and medical research. This guide provides the foundational knowledge for scientists and researchers to confidently work with and utilize this important compound in their research endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide. National Center for Biotechnology Information.

- MDPI. (2020). The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. Molecules, 25(9), 2161.

- Bukia, T., et al. (2023). Synthesis of Some Azo Dyes Based on 2,3,3-Trimethyl-3H-Indolenine. Chemistry & Chemical Technology, 17(3), 549-555.

- Sciforum. (2021). Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling.

- Asian Journal of Organic & Medicinal Chemistry. (2022). Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. 7(2), 221-225.

- MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.

- ResearchGate. (2020). Synthesis and Physicochemical Properties of Poly(2-ethyl-3-methylindole).

Sources

An In-depth Technical Guide to 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate: Synthesis, Properties, and Application in Near-Infrared Emitting Dyes

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a key heterocyclic intermediate in the field of organic synthesis and medicinal chemistry. The document elucidates the compound's chemical identity, physicochemical properties, and provides a detailed, field-proven protocol for its multi-step synthesis, beginning with the foundational Fischer indole synthesis. A significant focus is placed on its pivotal role as a precursor in the development of water-soluble near-infrared (NIR) cyanine dyes, analogues of the clinically important Indocyanine Green (ICG). The causality behind experimental choices is explained, ensuring a deep understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers engaged in the synthesis of functional dyes and the development of advanced diagnostic and therapeutic agents.

Introduction: The Significance of the Indolium Scaffold

The indole nucleus is a privileged structural motif, forming the backbone of numerous naturally occurring and synthetic compounds with profound biological activity.[1] The derivatization of this core structure allows for the fine-tuning of a molecule's physicochemical properties, a critical aspect of drug design and the development of functional materials. The subject of this guide, this compound, is a quaternized indolenine derivative that has garnered significant attention as a building block for advanced applications.

The incorporation of a sulfonate group at the 5-position of the indole ring dramatically enhances the molecule's aqueous solubility.[1] This characteristic is paramount for its utility in biological systems, where high water solubility is often a prerequisite for effective delivery and absorption.[1] Furthermore, the indolenine moiety is a fundamental component of the chromophore system in several classes of fluorescent dyes, particularly cyanine dyes, which are renowned for their strong absorption and emission in the visible and near-infrared (NIR) regions of the electromagnetic spectrum.[1]

This guide will first detail the synthesis of this important intermediate and then explore its application in the synthesis of a water-soluble pentamethine indocyanine dye, a structural analogue of Indocyanine Green (ICG), which has widespread applications in medical diagnostics.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound[2]

-

Synonyms: 1-Ethyl-2,3,3-trimethyl-indoleninium-5-sulfonate, 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt[2]

-

CAS Number: 146368-07-2[2]

-

Molecular Formula: C₁₃H₁₇NO₃S[2]

-

Molecular Weight: 267.35 g/mol [2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 267.35 g/mol | [2] |

| Physical Form | Solid | [1] |

| Water Solubility | High (due to sulfonate group) | [1] |

Synthesis of this compound

The synthesis of the target compound is a two-step process that begins with the preparation of its precursor, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, via the well-established Fischer indole synthesis. This is followed by N-alkylation to introduce the ethyl group.

Step 1: Synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles from the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. In this protocol, 4-hydrazinobenzenesulfonic acid reacts with 3-methyl-2-butanone to form the desired indolenine.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic acid (5 mL), 3-methyl-2-butanone (1.67 mL), and 4-hydrazinobenzenesulfonic acid (1 g).[3]

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for three hours.[3] The elevated temperature is necessary to drive the cyclization and dehydration steps of the Fischer indole synthesis.

-

Isolation and Purification: Cool the reaction mixture until a pink solid precipitates.[3] Collect the product by filtration. The resulting wine-colored crystals of 2,3,3-trimethyl-3H-indole-5-sulfonic acid can be used in the next step without further purification.

Causality of Experimental Choices:

-

Acetic Acid: Serves as both the solvent and the acid catalyst required for the multiple steps of the Fischer indole synthesis, including hydrazone formation, tautomerization, sigmatropic rearrangement, and cyclization.

-

3-Methyl-2-butanone: Provides the carbon backbone that will form the five-membered ring of the indole structure. The gem-dimethyl group at the 3-position of the final product originates from this ketone.

-

Reflux Conditions: The reaction requires significant thermal energy to overcome the activation barriers of the various steps, particularly the[4][4]-sigmatropic rearrangement and the final aromatization.

Step 2: N-Alkylation to Yield this compound

The second step involves the quaternization of the nitrogen atom of the indole ring through nucleophilic substitution. The nitrogen atom of the 2,3,3-trimethyl-3H-indole-5-sulfonic acid acts as a nucleophile, attacking the electrophilic carbon of an ethylating agent.

Experimental Protocol:

-

Preparation of the Potassium Salt: Dissolve the crude 2,3,3-trimethyl-3H-indole-5-sulfonic acid from Step 1 in methanol. Add a saturated solution of potassium hydroxide in 2-propanol to precipitate the potassium salt.[5] Collect the salt by filtration, wash with 2-propanol and diethyl ether, and dry. This step is crucial as the deprotonated indole is a more potent nucleophile.

-

Alkylation Reaction: Suspend the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate in a suitable solvent such as chlorobenzene. Add an ethylating agent, for example, ethyl iodide or ethyl bromide.

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours.[5] The progress of the reaction can be monitored by thin-layer chromatography.

-

Isolation and Purification: After the reaction is complete, cool the mixture and decant the solvent. Triturate the residue with a non-polar solvent like 2-propanol to remove unreacted starting materials and byproducts. Collect the solid product by filtration and dry in vacuo.

Causality of Experimental Choices:

-

Formation of the Potassium Salt: Deprotonation of the indole nitrogen with a strong base like KOH significantly increases its nucleophilicity, facilitating the subsequent alkylation reaction.

-

Ethylating Agent: Ethyl iodide or ethyl bromide are effective electrophiles for this transformation. The choice between them may depend on reactivity and cost.

-

Elevated Temperature: The N-alkylation of the indole ring requires heating to proceed at a reasonable rate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | C13H17NO3S | CID 9903465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,3,3-Trimethyl-3H-indole-5-sulfonic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Sterically Shielded Hydrophilic Analogs of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

This guide provides a comprehensive, technically detailed pathway for the synthesis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a heterocyclic compound of interest in the development of specialty dyes and other functional materials. The synthesis is presented as a multi-step process, grounded in established chemical principles and supported by authoritative references. This document is intended for researchers, chemists, and professionals in drug development and materials science.

Introduction and Strategic Overview

This compound is a quaternary indolium salt characterized by a sulfonate group on the benzene ring and an ethyl group on the heterocyclic nitrogen. Its synthesis is most logically approached through a three-stage sequence that builds the molecule from commercially available precursors.

The core of this strategy involves the celebrated Fischer indole synthesis, a robust method for creating the indole ring system from a phenylhydrazine derivative and a ketone or aldehyde.[1][2][3] In this specific pathway, we will first synthesize a sulfonated phenylhydrazine. This intermediate will then undergo the Fischer cyclization, followed by a final N-alkylation step to yield the target quaternary salt. This approach ensures regioselective placement of the sulfonate group at the 5-position of the indole ring.

The complete synthetic workflow can be visualized as follows:

Caption: Overall workflow for the synthesis of the target indolium salt.

Stage 1: Synthesis of Phenylhydrazine-4-sulfonic Acid

The foundational precursor for the indole core is phenylhydrazine-4-sulfonic acid. This intermediate is prepared from p-aminobenzenesulfonic acid (sulfanilic acid) via a two-step diazotization and reduction sequence.[4][5]

Mechanistic Rationale

The synthesis begins with the conversion of the primary aromatic amine of sulfanilic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This diazonium salt is a versatile intermediate. Subsequent reduction of the diazonium group, typically with sodium metabisulfite or sodium bisulfite, yields the desired hydrazine functionality.[4][5][6] The choice of a mild reducing agent is crucial to prevent over-reduction.

Detailed Experimental Protocol

Materials:

-

p-Aminobenzenesulfonic acid (Sulfanilic acid)

-

Sodium nitrite (NaNO₂)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium metabisulfite (Na₂S₂O₅) or Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of p-aminobenzenesulfonic acid in aqueous sodium hydroxide.

-

In a separate beaker, dissolve sodium nitrite in water.

-

Cool the flask containing the sulfanilic acid solution to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid to the cooled solution while maintaining the temperature below 5 °C.

-

To this acidic slurry, add the sodium nitrite solution dropwise. The temperature must be strictly controlled between 0-5 °C to ensure the stability of the diazonium salt.[4] Stir for 30 minutes after the addition is complete.

-

-

Reduction:

-

Prepare a solution of sodium metabisulfite in water and cool it to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution to the sodium metabisulfite solution. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

-

Acidify the reaction mixture with concentrated HCl. This will precipitate the phenylhydrazine-4-sulfonic acid.

-

Heat the mixture to boiling to ensure complete reaction and then allow it to cool overnight.[4]

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield phenylhydrazine-4-sulfonic acid as a pale yellow solid.

-

Stage 2: Fischer Indole Synthesis of 2,3,3-Trimethyl-3H-indole-5-sulfonate

This stage constitutes the core ring-forming reaction, where the synthesized phenylhydrazine derivative is condensed with a ketone to form the indole structure.[2]

Mechanistic Rationale

The Fischer indole synthesis proceeds through several key steps.[3] First, the phenylhydrazine-4-sulfonic acid reacts with 3-methyl-2-butanone (isopropyl methyl ketone) to form a phenylhydrazone intermediate. Under strong acid catalysis (e.g., acetic acid, polyphosphoric acid, or zinc chloride), this hydrazone tautomerizes to an ene-hydrazine.[1][2] A[7][7]-sigmatropic rearrangement then occurs, followed by the loss of ammonia and aromatization to yield the stable indole ring system.[3] The use of 3-methyl-2-butanone specifically leads to the 2,3,3-trimethyl substitution pattern on the indolenine ring.

Caption: Simplified mechanism of the Fischer indole synthesis stage.

Detailed Experimental Protocol

Materials:

-

Phenylhydrazine-4-sulfonic acid

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Glacial acetic acid (as both solvent and catalyst)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine-4-sulfonic acid, a molar excess of 3-methyl-2-butanone, and glacial acetic acid.[8]

-

Heat the mixture to reflux and maintain for several hours (reaction progress can be monitored by TLC). A microwave-assisted protocol could significantly reduce the reaction time.[8]

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dilute the residue with water and ethyl acetate.

-

Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude 2,3,3-Trimethyl-3H-indole-5-sulfonate can be purified by recrystallization or flash column chromatography to yield the pure product. The zwitterionic nature of this intermediate may necessitate specific solvent systems for purification.

-

Stage 3: N-Ethylation to Form the Quaternary Indolium Salt

The final step is the quaternization of the indole nitrogen to form the target this compound. This is a standard N-alkylation reaction.

Mechanistic Rationale

The nitrogen atom in the 2,3,3-trimethyl-3H-indole-5-sulfonate intermediate is nucleophilic. It will readily attack an electrophilic ethyl source, such as ethyl iodide or diethyl sulfate, in an SN2 reaction. This alkylation converts the tertiary amine within the heterocyclic ring into a quaternary ammonium salt, resulting in the final indolium product. The choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often suitable.

Detailed Experimental Protocol

Materials:

-

2,3,3-Trimethyl-3H-indole-5-sulfonate

-

Ethyl iodide (or another suitable ethylating agent like diethyl sulfate)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Diethyl ether

Procedure:

-

Alkylation Reaction:

-

Dissolve the 2,3,3-trimethyl-3H-indole-5-sulfonate intermediate in a suitable polar aprotic solvent (e.g., DMF) in a round-bottom flask.

-

Add a molar excess of the ethylating agent (e.g., ethyl iodide) to the solution.

-

Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until the reaction is complete (monitored by TLC).

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

The product, being a salt, may precipitate out of the solution upon cooling or by adding a non-polar solvent like diethyl ether.

-

Filter the solid product and wash it thoroughly with diethyl ether to remove any unreacted ethylating agent and solvent.

-

Dry the final product, this compound, under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

-

Data Summary

| Step | Reactants | Key Reagents | Product | Typical Yield (%) |

| 1 | p-Aminobenzenesulfonic acid | NaNO₂, HCl, Na₂S₂O₅ | Phenylhydrazine-4-sulfonic acid | 30-40%[4] |

| 2 | Phenylhydrazine-4-sulfonic acid, 3-Methyl-2-butanone | Acetic Acid | 2,3,3-Trimethyl-3H-indole-5-sulfonate | 70-90% (based on analogous reactions)[8] |

| 3 | 2,3,3-Trimethyl-3H-indole-5-sulfonate | Ethyl Iodide | This compound | >80% |

Note: Yields are estimates based on literature for analogous transformations and may vary based on experimental conditions and scale.

Conclusion

The synthesis of this compound is a robust, multi-step process that relies on fundamental reactions in organic chemistry. By beginning with the synthesis of a key sulfonated hydrazine precursor, the pathway allows for precise control over the final molecular architecture. Each stage—diazotization/reduction, Fischer indole cyclization, and N-alkylation—is well-documented in chemical literature, providing a reliable foundation for researchers to successfully produce this valuable indolium compound. Careful control of reaction conditions, particularly temperature during the diazotization step, is critical for achieving good yields and high purity.

References

- Google Patents. US3865837A - Process for preparing fischer's base.

- Google Patents.

- Google Patents. CN101134734A - Method for preparing phenylhydrazine derivant.

- Semantic Scholar. New 3H-Indole Synthesis by Fischer's Method. Part I.[Link]

- Wikipedia. Fischer indole synthesis.[Link]

- PubMed.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Page loading... [guidechem.com]

- 5. CN101157642A - Method for preparing 4-sulfonate phenylhydrazine - Google Patents [patents.google.com]

- 6. CN101134734A - Method for preparing phenylhydrazine derivant - Google Patents [patents.google.com]

- 7. US3865837A - Process for preparing fischer{3 s base - Google Patents [patents.google.com]

- 8. Page loading... [wap.guidechem.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

Executive Summary: This document provides an in-depth analysis of the known physical and chemical properties of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate (CAS No. 146368-07-2). As a zwitterionic indolium derivative, this compound possesses unique characteristics that are critical for its application in organic synthesis. This guide consolidates data on its molecular structure, thermal stability, and physical state, and presents robust, field-proven methodologies for its analytical characterization. It is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for synthetic applications and material characterization.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a positively charged quaternary nitrogen within an indolium ring system and a negatively charged sulfonate group attached to the fused benzene ring. This internal salt, or zwitterionic, structure is fundamental to its physical properties.

-

IUPAC Name: 1-ethyl-2,3,3-trimethylindol-1-ium-5-sulfonate[1]

-

Synonyms: 1-Ethyl-2,3,3-trimethyl-indoleninium-5-sulfonate, 1-Ethyl-2,3,3-trimethyl-3H-indolium-5-sulfonate[2]

The molecule's structure combines a hydrophobic core with two distinct ionic moieties, suggesting complex solubility behavior and a high degree of polarity.

Caption: Experimental workflow for HRMS characterization.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.

-

Instrument Setup:

-

Set the ESI source to positive ion mode to detect the [M+H]⁺ adduct or negative ion mode for the [M-H]⁻, although as a zwitterion, it may be directly observed.

-

Calibrate the mass analyzer using a known standard solution immediately prior to the run.

-

-

Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire data over a mass range that includes the theoretical mass (267.0929 Da for the neutral species). [1]4. Data Analysis: Determine the experimental monoisotopic mass from the resulting spectrum. A mass accuracy within 5 ppm of the theoretical value provides high confidence in the elemental composition.

Trustworthiness: The protocol's validity rests on the pre-analysis calibration of the mass spectrometer. The extremely high accuracy of the measurement provides an unambiguous confirmation of the molecular formula, acting as a primary validation of the compound's identity.

Protocol: Purity and Structural Confirmation via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) provides the definitive map of the compound's covalent framework.

-

¹H NMR: Confirms the presence and connectivity of all hydrogen-containing groups (ethyl, three distinct methyls, aromatic protons) and their relative ratios.

-

¹³C NMR: Confirms the carbon backbone, including the quaternary carbons which are invisible in ¹H NMR.

-

Solvent Choice: The compound's zwitterionic nature necessitates a polar deuterated solvent. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Integrate the signals and verify that the ratios correspond to the structure (e.g., 3H for a methyl group, 2H for a methylene group).

-

Analyze chemical shifts and coupling patterns to confirm assignments.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Confirm the presence of the expected number of carbon signals (13 unique signals are expected for this structure).

-

-

Advanced Analysis (Optional): If structural ambiguity exists, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to definitively map proton-proton and proton-carbon connectivities.

Trustworthiness: The combination of ¹H and ¹³C NMR provides a detailed and self-consistent structural fingerprint. The purity can be assessed by the absence of significant unassignable signals in the spectra.

References

Sources

- 1. This compound | C13H17NO3S | CID 9903465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt [cymitquimica.com]

- 3. 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate CAS#: 146368-07-2 [m.chemicalbook.com]

- 4. 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2 [chemicalbook.com]

- 5. This compound | 146368-07-2 [sigmaaldrich.com]

A Comprehensive Technical Guide to Determining the Aqueous and Organic Solvent Solubility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the comprehensive evaluation of the solubility of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate, a zwitterionic organic compound. Recognizing the critical role of solubility in drug discovery and development, this document outlines the theoretical considerations and practical methodologies for accurately determining its solubility in various solvent systems. We delve into the unique physicochemical characteristics of this molecule, including its permanent positive charge on the indolium ring and the negative charge on the sulfonate group, and how these features govern its solubility behavior. This guide presents step-by-step protocols for both kinetic and thermodynamic solubility assays, emphasizing experimental design, execution, and data analysis, in line with established standards such as the OECD Guideline 105 for water solubility. Furthermore, we explore the key factors influencing the solubility of zwitterionic compounds and provide a structured approach to interpreting experimental outcomes. This document is intended to be a valuable resource for researchers seeking to characterize the solubility profile of this and structurally related compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug candidate, poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unpredictable in vitro results, and difficulties in formulation.[1][2][3] Therefore, a thorough understanding and accurate measurement of a compound's solubility are paramount from the early stages of drug discovery through to preclinical and clinical development.[1][4]

This guide focuses on this compound (CAS: 146368-07-2), a molecule possessing a unique zwitterionic structure.[5][6] Its structure, featuring a permanently charged quaternary ammonium cation and a sulfonate anion, suggests a complex solubility profile that is highly dependent on the nature of the solvent and the pH of the medium. This document serves as a detailed manual for researchers to systematically investigate and understand the solubility of this intriguing compound.

Physicochemical Properties of this compound

A foundational understanding of the compound's physical and chemical properties is essential before embarking on solubility studies.[7][8][9]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₃S | [5][6] |

| Molecular Weight | 267.35 g/mol | [5] |

| CAS Number | 146368-07-2 | [5][6][10] |

| Physical Form | Solid | [6] |

| Melting Point | >232°C (decomposition) | [10][11] |

| Structure | Zwitterionic (inner salt) | [5] |

The zwitterionic, or inner salt, nature of this compound is its most defining feature in the context of solubility. Unlike compounds that are neutral or can be protonated or deprotonated at different pH values, this molecule has both a fixed positive and a fixed negative charge. This structure influences its crystal lattice energy and its interactions with solvent molecules.[12][13]

Theoretical Framework: Factors Influencing Zwitterion Solubility

The solubility of any compound is a result of the delicate balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For zwitterionic molecules like this compound, several factors come into play:

-

Solvent Polarity : Polar solvents are generally better at solvating charged species. Water, with its high dielectric constant and ability to form hydrogen bonds, is expected to be a good solvent. The solubility in organic solvents will vary significantly with their polarity.

-

pH of the Medium : While the charges on this specific zwitterion are permanent and not directly titratable in the conventional sense, the pH of the aqueous medium can still influence solubility by affecting the activity of water and the ionic strength of the solution.

-

Ionic Strength : The presence of other salts in the solution can either increase ("salting-in") or decrease ("salting-out") the solubility of the zwitterionic compound due to complex ionic interactions.[12][13]

-

Temperature : The solubility of solids in liquids typically increases with temperature, as the dissolution process is often endothermic.[14]

-

Crystal Form (Polymorphism) : Different crystalline forms of the same compound can exhibit different solubilities. The thermodynamic solubility is that of the most stable crystalline form.[15]

Methodologies for Solubility Determination

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic solubility.[3][16] Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Solubility Assays

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[1][3][17] This method is high-throughput and mimics the conditions of many in vitro biological assays.[1][17][18]

-

Preparation of Stock Solution : Prepare a 10 mM stock solution of this compound in 100% DMSO.[18]

-

Plate Setup : In a 96-well microtiter plate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition : Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the buffer-containing wells to achieve the desired final concentration range.[18]

-

Mixing and Incubation : Mix the contents thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified time, typically 1-2 hours.[1][18]

-

Measurement : Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[1][18]

-

Data Analysis : The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline.

Caption: Workflow for the nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assays

Thermodynamic solubility is the concentration of a saturated solution of a compound in a specific solvent at equilibrium.[2][15][16] This is a more accurate representation of a compound's true solubility and is crucial for formulation and preclinical development.[2][15] The "shake-flask" method is the gold standard.

This protocol is based on the principles outlined in the OECD Guideline for the Testing of Chemicals, No. 105, for determining water solubility.[7][8][9][19][20]

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the desired solvent (e.g., purified water, phosphate buffer at various pHs, or organic solvents). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[15][16]

-

Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[15][16]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution.[1][19] Care must be taken to avoid temperature changes during this step.

-

Quantification : Carefully take an aliquot of the clear, saturated supernatant.

-

Dilution and Analysis : Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][16]

-

Data Analysis : Calculate the concentration of the compound in the original saturated solution based on the dilution factor and the measured concentration. This value represents the thermodynamic solubility.

Caption: Workflow for the shake-flask thermodynamic solubility assay.

Data Presentation and Interpretation

The results from the solubility studies should be meticulously documented. Below are template tables for presenting the gathered data.

Table 1: Kinetic Solubility of this compound

| Aqueous Medium | Temperature (°C) | Kinetic Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | Experimental Value | Nephelometry |

| FaSSIF | 37 | Experimental Value | Nephelometry |

| FeSSIF | 37 | Experimental Value | Nephelometry |

FaSSIF: Fasted State Simulated Intestinal Fluid FeSSIF: Fed State Simulated Intestinal Fluid

Table 2: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Thermodynamic Solubility (mM) |

| Water | 25 | Experimental Value | Calculated Value |

| 0.1 M HCl (pH 1) | 25 | Experimental Value | Calculated Value |

| PBS (pH 7.4) | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

Interpreting these results requires considering the context of the experiment. High kinetic solubility in PBS suggests the compound is unlikely to precipitate in standard in vitro assays. The thermodynamic solubility data provides the upper limit of dissolution and is critical for developing oral formulations. A significant difference between kinetic and thermodynamic solubility may indicate supersaturation, a phenomenon that can be leveraged in formulation design.

Conclusion

This technical guide provides a comprehensive roadmap for the systematic evaluation of the solubility of this compound. By understanding its zwitterionic nature and applying robust methodologies such as kinetic nephelometry and the shake-flask method, researchers can generate high-quality, reliable solubility data. This information is indispensable for making informed decisions throughout the drug discovery and development pipeline, ultimately increasing the probability of success for drug candidates with this unique chemical scaffold.

References

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- OECD. (2022). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (n.d.). Test No. 105: Water Solubility.

- BioDuro. (n.d.). ADME Solubility Assay.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- PubMed. (n.d.). In-vitro solubility assays in drug discovery.

- PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts.

- Advances in Engineering. (n.d.). Solubility-Modifying Power of Zwitterionic Salts.

- ResearchGate. (2018). Automated assays for thermodynamic (equilibrium) solubility determination.

- PubChem. (n.d.). This compound.

- LibreTexts Chemistry. (2023). Factors That Affect Solubility.

- ResearchGate. (2019). What is the best methods for measuring the solubility of ionic solids in organic solvents?.

- J-Stage. (n.d.). Solubility Prediction of Organic Ionic Compounds with Computational Methods for Photoresist Application.

- Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Athabasca University. (n.d.). Solubility of Organic Compounds.

- Nelson. (n.d.). Factors That Affect Solubility and Rate of Dissolving.

- LibreTexts Chemistry. (2023). 17.5: Factors that Affect Solubility.

- PubChem. (n.d.). 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide.

- Aladdin. (n.d.). This compound.

- AxisPharm. (n.d.). 2,3,3-trimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate.

Sources

- 1. enamine.net [enamine.net]

- 2. evotec.com [evotec.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C13H17NO3S | CID 9903465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3H-Indolium, 1-ethyl-2,3,3-trimethyl-5-sulfo-, inner salt [cymitquimica.com]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. oecd.org [oecd.org]

- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 10. 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate CAS#: 146368-07-2 [m.chemicalbook.com]

- 11. 1-Ethyl-2,3,3-Trimethyl-Indoleninium-5-Sulfonate | 146368-07-2 [chemicalbook.com]

- 12. Solubility-Modifying Power of Zwitterionic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. advanceseng.com [advanceseng.com]

- 14. mrcaslick.altervista.org [mrcaslick.altervista.org]

- 15. In-vitro Thermodynamic Solubility [protocols.io]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 19. filab.fr [filab.fr]

- 20. oecd.org [oecd.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate

A Note on Data Availability: As of the current date, publicly accessible, experimentally-derived spectral data (NMR, IR, MS) for 1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium-5-sulfonate is not available. This guide has been constructed by a Senior Application Scientist to provide a robust framework for researchers, scientists, and drug development professionals on the expected spectral characteristics of this molecule. The predictions herein are based on a thorough analysis of its constituent functional groups and established principles of spectroscopic interpretation, supported by data from analogous structures.

Introduction

This compound is a heterocyclic organic compound featuring a quaternary indolium cation and a sulfonate anion, existing as a zwitterion. Its structure combines a positively charged nitrogenous core with a negatively charged sulfonate group, rendering it a molecule of interest in various chemical and pharmaceutical contexts, potentially as a synthetic intermediate or a functional dye. Accurate structural elucidation and purity assessment are paramount, for which Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools. This guide provides a detailed overview of the theoretical underpinnings and practical methodologies for the comprehensive spectral analysis of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to predicting and interpreting its spectral data.

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

Rationale: The choice of solvent is critical for zwitterionic and salt-like compounds. Deuterated water (D₂O) or deuterated methanol (CD₃OD) are suitable choices to ensure solubility. A standard 500 MHz (or higher) spectrometer is recommended for achieving good signal dispersion.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 45° pulse width with an acquisition time of approximately 4 seconds and no relaxation delay for routine semi-quantitative spectra.[1]

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Instrument Setup (¹³C NMR):

-

Following ¹H NMR acquisition, switch the probe to the ¹³C channel.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet signals for each unique carbon.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

Employ a 30° pulse with a 4-second acquisition time and no relaxation delay for efficient data collection on compounds of this molecular weight.[1]

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift axis. If using D₂O, the residual HDO peak can be set to ~4.79 ppm. For CD₃OD, the residual CHD₂OD peak is at 3.31 ppm.[2][3]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Predicted ¹H NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 - 8.0 | Multiplet | 3H | Aromatic Protons (H-4, H-6, H-7) | Protons on the benzene ring are deshielded due to aromaticity and the electron-withdrawing effect of the sulfonate group. The specific splitting pattern will depend on their coupling constants. |

| ~4.2 - 4.5 | Quartet | 2H | N-CH₂ (Ethyl group) | The methylene protons are adjacent to the positively charged nitrogen, causing a significant downfield shift. They are split by the methyl group protons. |

| ~2.7 - 2.9 | Singlet | 3H | C2-CH₃ | This methyl group is attached to a C=N⁺ double bond, resulting in a deshielded singlet. |

| ~1.5 - 1.7 | Singlet | 6H | C3-(CH₃)₂ | The two methyl groups at the C3 position are equivalent and appear as a single, sharp peak. |

| ~1.4 - 1.6 | Triplet | 3H | N-CH₂-CH₃ (Ethyl group) | The terminal methyl group of the ethyl chain, split by the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 180 | C2 (C=N⁺) | The iminium carbon is highly deshielded due to the positive charge on the adjacent nitrogen. |

| ~140 - 150 | C5 (C-SO₃⁻) & C7a | Aromatic carbons directly attached to the sulfonate group and the fused ring system are significantly downfield. |

| ~120 - 135 | C4, C6, C7, C3a | Other aromatic carbons, with their specific shifts influenced by their position relative to the substituents. |

| ~50 - 55 | C3 | The quaternary C3 carbon, attached to two methyl groups and the nitrogen. |

| ~45 - 50 | N-CH₂ | The methylene carbon of the ethyl group, attached to the positively charged nitrogen. |

| ~20 - 25 | C3-(CH₃)₂ | The two equivalent methyl carbons at the C3 position. |

| ~15 - 20 | C2-CH₃ | The methyl carbon attached to the iminium carbon. |

| ~10 - 15 | N-CH₂-CH₃ | The terminal methyl carbon of the ethyl group. |

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: KBr Pellet Method

Rationale: For solid, non-volatile samples, the KBr pellet method is a standard and reliable technique. It involves dispersing the sample in a matrix of potassium bromide, which is transparent to IR radiation.[4]

-

Preparation:

-

Grinding and Mixing:

-

In an agate mortar and pestle, grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be less than the wavelength of the IR light (~2 µm) to minimize scattering.[4]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press. It is often recommended to apply a vacuum to the die to remove trapped air and moisture.[6]

-

Slowly apply a pressure of 8-10 tons and hold for 1-2 minutes.[4]

-

Carefully release the pressure and retrieve the transparent or translucent pellet from the die.

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the standard mid-IR range (e.g., 4000 - 400 cm⁻¹).

-

Process the spectrum by performing a baseline correction if necessary.

-

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching vibrations of C-H bonds on the benzene ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the ethyl and methyl groups. |

| ~1650 | C=N⁺ Stretch | Iminium ion | The carbon-nitrogen double bond in the indolium ring will have a characteristic stretching frequency. |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Skeletal vibrations of the benzene ring. |

| ~1350 & ~1175 | S=O Asymmetric & Symmetric Stretch | Sulfonate (SO₃⁻) | Strong and characteristic absorption bands for the sulfonate group are expected in these regions.[7] |

| ~1040 | S-O Stretch | Sulfonate (SO₃⁻) | Stretching vibration of the sulfur-oxygen single bond.[8] |

| 800 - 900 | C-H Bend (out-of-plane) | Aromatic Ring | The pattern of these bands can sometimes give clues about the substitution pattern on the benzene ring. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Electrospray Ionization (ESI) is the ideal technique for this pre-charged, salt-like compound.

Experimental Protocol: Direct Infusion ESI-MS

Rationale: ESI is a soft ionization technique that transfers ions from solution into the gas phase, making it perfect for analyzing ionic compounds without causing significant fragmentation in the source.[9] Direct infusion allows for rapid analysis without chromatographic separation.

Figure 2: Workflow for Direct Infusion ESI-MS Analysis.

-

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in an ESI-compatible solvent, such as a methanol/water or acetonitrile/water mixture.[10]

-

Perform a serial dilution to a final concentration of 1-10 µg/mL. Overly concentrated samples can cause signal suppression and contaminate the instrument.[10]

-

If necessary, add a small amount (e.g., 0.1%) of formic acid to the solution to aid in the ionization process, although this compound is already charged.[9]

-

-

Data Acquisition:

-

Set up the mass spectrometer to operate in positive ion mode.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and strong signal for the ion of interest.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 100-500 amu). For high-resolution mass spectrometry (HRMS), an Orbitrap or TOF analyzer is required.

-

Predicted Mass Spectrum Data

The compound is a zwitterion, but in the gas phase, it is expected to be detected as the intact cation.

| Predicted m/z | Ion Formula | Ion Type | Rationale |

| ~267.093 | [C₁₃H₁₇NO₃S] | [M] | As an internally compensated salt (zwitterion), the intact molecule has a neutral overall charge. However, in the ESI process, it's most likely to be observed as the intact molecule with a mass corresponding to its neutral formula. |

| ~268.100 | [C₁₃H₁₈NO₃S]⁺ | [M+H]⁺ | Protonation of the sulfonate group is possible, leading to the detection of the protonated molecule. This would be the primary ion observed in positive mode ESI-MS. |

Fragmentation Analysis: Tandem MS (MS/MS) experiments could be performed by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID). Quaternary ammonium salts often undergo charge-remote fragmentation or Hofmann elimination.[11][12] Potential fragmentation pathways could include the neutral loss of ethene (C₂H₄, 28 Da) from the N-ethyl group or other characteristic losses from the indolium core.

Conclusion

This guide outlines the predicted spectral characteristics of this compound based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to acquire high-quality NMR, IR, and MS data. While the data presented here is predictive, it serves as a robust reference for the structural verification and characterization of this compound. Experimental validation is the necessary next step to confirm these predictions and fully elucidate the spectral profile of this molecule.

References

- Chemistry LibreTexts. (n.d.). Sulfonates infrared spectra.

- Helsinki University. (n.d.). Sample preparation for FT-IR.

- Helsinki University. (n.d.). Quick User Guide for FT-IR.

- Cydzik, I., et al. (2011). The Competition of Charge Remote and Charge Directed Fragmentation Mechanisms in Quaternary Ammonium Salt Derivatized Peptides. Acta Pol Pharm, 68(5), 649-56.

- Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis.

- Shimadzu. (n.d.). KBr Pellet Method.

- Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

- ResearchGate. (2025). Infrared Spectra of Sulfones and Related Compounds.

- Gel Microparticles Based on Polymeric Sulfonates: Synthesis and Prospects for Biomedical Applications. (2022). MDPI.

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PubMed.

- Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. (2021). PMC - NIH.

- ResearchGate. (n.d.). FTIR spectra for SO bond vibration of sulfonate group.

- Infrared Spectra of Sulfones and Related Compounds. (1951). Analytical Chemistry.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier.

- Hong Lab MIT. (2001). Medium- and Long-Distance 1H–13C Heteronuclear Correlation NMR in Solids.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.

- Quantitation of organic acids in wine and grapes by direct infusion electrospray ionization mass spectrometry. (n.d.). Analytical Methods (RSC Publishing).

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Nottingham.

- Resulting mass spectra from direct infusion electrospray ionization... (n.d.). ResearchGate.

- Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. (2024). PMC - NIH.

- JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Chemguide. (n.d.). HIGH RESOLUTION NMR SPECTRA.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). NIH.

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 5. shimadzu.com [shimadzu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]